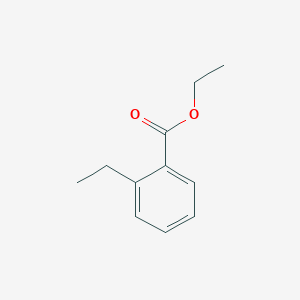

Ethyl 2-ethylbenzoate

CAS No.: 56427-44-2

Cat. No.: VC8379888

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56427-44-2 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | ethyl 2-ethylbenzoate |

| Standard InChI | InChI=1S/C11H14O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | XSXVXSCMWUJXOS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1C(=O)OCC |

| Canonical SMILES | CCC1=CC=CC=C1C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl 2-ethylbenzoate belongs to the ester family, featuring a benzene ring substituted with two ethyl groups: one at the 2-position and another as part of the ester moiety. The molecular formula is CHO, with a molecular weight of 178.23 g/mol. Key structural features include:

-

Benzene ring: Provides aromatic stability and influences reactivity.

-

2-Ethyl substituent: Introduces steric hindrance and electronic effects, altering solubility and reaction kinetics compared to unsubstituted ethyl benzoate .

-

Ester functional group: Governs hydrolytic stability and susceptibility to enzymatic cleavage .

Table 1: Comparative Physicochemical Properties of Ethyl Benzoate and Ethyl 2-Ethylbenzoate

Synthetic Methodologies

Conventional Esterification

Ethyl 2-ethylbenzoate is typically synthesized via acid-catalyzed esterification of 2-ethylbenzoic acid with ethanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, though yields are moderate (50–70%) due to steric hindrance from the 2-ethyl group .

Reaction Mechanism:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Ethyl benzoate derivatives exhibit distinct H NMR signals:

-

-

δ 8.03–8.06 ppm (aromatic protons, 2H)

-

δ 4.38 ppm (ester CH, 2H)

-

δ 1.41 ppm (ester CH, 3H)

-

For ethyl 2-ethylbenzoate, the 2-ethyl group would introduce upfield shifts (~δ 1.2–1.4 ppm for CH and δ 2.5–2.7 ppm for CH) due to increased electron density on the ring .

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands:

-

Ester C=O stretch: ~1720 cm

-

Aromatic C=C stretch: ~1600 cm

-

Ethyl C-H stretches: ~2850–2970 cm

Applications and Industrial Relevance

Flavor and Fragrance Industry

Ethyl benzoate is widely used as a synthetic flavorant (FEMA 2422) with fruity, minty notes . The 2-ethyl variant may offer enhanced volatility or novel aroma profiles, though specific studies are lacking.

Pharmaceutical Intermediates

Esters like ethyl 2-ethylbenzoate serve as precursors in drug synthesis. For example, benzoate esters are intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) .

Polymer and Material Science

Expandable graphite-catalyzed esterification methods could enable scalable production of substituted benzoates for plasticizers or resin modifiers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume